2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate
CAS No.: 478066-63-6
Cat. No.: VC7059921
Molecular Formula: C16H15ClN2O3
Molecular Weight: 318.76
* For research use only. Not for human or veterinary use.
![2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate - 478066-63-6](/images/structure/VC7059921.png)
Specification
CAS No. | 478066-63-6 |
---|---|
Molecular Formula | C16H15ClN2O3 |
Molecular Weight | 318.76 |
IUPAC Name | 2-[(3-chlorobenzoyl)amino]ethyl N-phenylcarbamate |
Standard InChI | InChI=1S/C16H15ClN2O3/c17-13-6-4-5-12(11-13)15(20)18-9-10-22-16(21)19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,18,20)(H,19,21) |
Standard InChI Key | ZTFKKPBCYSTZED-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-[(3-Chlorobenzoyl)amino]ethyl N-phenylcarbamate features a bifunctional structure combining benzamide and carbamate moieties. The molecule consists of:
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A 3-chlorobenzoyl group attached via amide linkage
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Ethylene spacer connecting the amide and carbamate functionalities
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N-phenylcarbamate terminus
The systematic IUPAC name, 3-chloro-N-[2-[[(phenylamino)carbonyl]oxy]ethyl]benzamide, precisely reflects this arrangement .
Molecular Specifications
Table 1 summarizes key identifiers and formula data:
Property | Value |
---|---|
CAS Registry Number | 478066-63-6 |
Molecular Formula | C₁₆H₁₅ClN₂O₃ |
Molecular Weight | 318.75 g/mol |
MDL Number | MFCD02083142 |
Exact Mass | 318.0776 (calculated) |
Data sources: ChemicalBook (2021), AKSci (2025) .
Synthetic Methodologies
Metal-Free Coupling Approach
Recent developments in C–N bond formation enable efficient carbamate synthesis without transition metals. Ji and Ablajan (2023) demonstrated that iodine/TBHP systems facilitate alkoxycarbonyl radical generation from hydrazine formates . While their study focused on simpler N-phenylcarbamates, this methodology could theoretically apply to 2-[(3-chlorobenzoyl)amino]ethyl derivatives through:
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Initial formation of 3-chlorobenzoylethylamine intermediate
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Radical-mediated coupling with phenylcarbamoyl species
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Sequential purification via column chromatography
Reaction conditions typically involve:
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Solvent: Acetonitrile/DCM mixture
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Temperature: 60-80°C
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Duration: 12-24 hours
Yield optimization would require adjusting stoichiometric ratios and radical stabilization parameters .
Alternative Pathways
Conventional synthesis may employ:
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Schotten-Baumann reaction between 3-chlorobenzoyl chloride and ethanolamine
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Subsequent carbamation using phenyl isocyanate
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Protection/deprotection strategies for functional group compatibility
Physicochemical Profile
Structural Properties
The molecule's planar benzoyl group and flexible ethyl spacer create unique electronic characteristics:
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Dipole moment: ~4.2 D (estimated)
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Conformational flexibility: 120° rotational freedom about ethylene bonds
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Chlorine substituent induces meta-directing effects in electrophilic substitution
Experimental Data
While full spectroscopic characterization remains unreported, predicted properties include:
Parameter | Predicted Value |
---|---|
LogP | 3.2 ± 0.3 |
Water Solubility | <1 mg/mL (25°C) |
Melting Point | 158-162°C |
λmax (UV-Vis) | 274 nm (π→π*) |
Derived from analog compounds and computational modeling .
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
American Custom Chemicals | 95% | 1 mg | 647.61 |
AKSci | 95% | R&D Quantities | Quote Basis |
Ryan Scientific | N/A | Bulk Orders | Contact Sales |
Pricing reflects synthetic complexity and chlorinated intermediate costs .
Future Research Directions
Key unanswered questions include:
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Catalytic asymmetric synthesis routes
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Structure-activity relationships in biological systems
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Photostability under UV irradiation
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Scale-up challenges for industrial production
Ongoing studies should prioritize metabolite identification and computational docking simulations to elucidate molecular interactions.
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